(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Overview
Description
(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid is a useful research compound. Its molecular formula is C19H32N4O11 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Amino Acid Derivatives
The research on amino acid derivatives, such as the work by Häusler and Kählig (2005), explores synthetic routes to create compounds with specific stereochemistry. Their study on the ring opening reactions of 1,2-didehydroprolines, leading to the synthesis of 5-amino-2,4-dihydroxypentanoic acids, illustrates the intricate chemical reactions utilized to synthesize complex amino acid derivatives, potentially related to the target molecule's synthesis (Häusler & Kählig, 2005).
Chemical Conjugation for Bioconjugate Synthesis
Kowalski et al. (2009) focused on the development of IR-detectable metal–carbonyl tracers for the amino function, synthesizing W(CO)5 complexes of related acids. This method of creating complex conjugates can be instrumental in the synthesis and analysis of similar large biomolecules, offering insights into chemical conjugation techniques that could apply to the synthesis or modification of the target compound (Kowalski et al., 2009).
Novel Synthesis Methods
Reddy et al. (2010) describe novel synthesis methods of amino acid analogues and their anti-inflammatory properties. While this research touches on pharmacological aspects, the core value lies in the innovative synthetic strategies and chemical transformations relevant to creating structurally complex molecules, offering a template for synthesizing compounds akin to the target molecule (Reddy et al., 2010).
Advanced Synthesis of Dipeptide Surrogates
Cluzeau and Lubell (2004) explored the synthesis of dipeptide surrogates, demonstrating the versatility of synthetic chemistry in mimicking biologically significant structures. Their work on creating conformationally constrained dipeptide surrogates provides a foundation for understanding how complex molecules, potentially including the target compound, can be synthesized to study their biological relevance or structural properties (Cluzeau & Lubell, 2004).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Ac-muramyl-Ala-Glu-NH2, is the Runt-related transcription factor 2 (Runx2) gene . Runx2 plays a crucial role in osteoblast differentiation and skeletal morphogenesis .
Mode of Action
Ac-muramyl-Ala-Glu-NH2 interacts with its target by up-regulating the expression of the Runx2 gene . This up-regulation is achieved through the Mitogen-Activated Protein Kinase (MAPK) pathways .
Biochemical Pathways
The compound affects the MAPK/ERK pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and cell cycle progression . The up-regulation of Runx2 gene expression through this pathway leads to enhanced osteoblast differentiation .
Result of Action
The action of Ac-muramyl-Ala-Glu-NH2 results in enhanced osteoblast differentiation and bone formation . It also indirectly attenuates osteoclast differentiation through a decreased RANKL/OPG ratio . This balance between osteoblast and osteoclast activity is crucial for maintaining healthy bone remodeling.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10-,11+,13+,14+,15+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-AIIXDPADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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